2,6-Dimethylheptan-1-ol is an aliphatic alcohol characterized by the presence of a hydroxyl group (-OH) attached to the first carbon of a heptane chain that has two methyl groups at the second and sixth positions. Its molecular formula is C₉H₂₀O, and it has a molecular weight of approximately 144.3 g/mol . This compound is colorless and exhibits a characteristic odor, making it notable in various industrial applications.
2,6-Dimethylheptan-1-ol is an organic compound classified as an alkyl alcohol. It is a primary alcohol with a hydroxyl group (-OH) attached to the first carbon atom (C1) of a 7-carbon chain (heptane) with methyl groups (CH3) at positions C2 and C6. Its PubChem ID is 240232, and it has the chemical formula C9H20O [National Institutes of Health (NIH) - PubChem, ""].
While there is limited information readily available on the specific research applications of 2,6-Dimethylheptan-1-ol, its structural features suggest potential areas it could be investigated in:
The primary chemical reaction involving 2,6-dimethylheptan-1-ol is its oxidation to form ketones or aldehydes. For instance, upon treatment with oxidizing agents such as potassium dichromate or chromic acid, it can be converted into 2,6-dimethylheptan-2-one. Additionally, under acidic conditions, it can undergo dehydration to yield olefins. The compound is stable under normal conditions but should be kept away from strong oxidizers to prevent hazardous reactions .
2,6-Dimethylheptan-1-ol can be synthesized through several methods:
The applications of 2,6-dimethylheptan-1-ol span various industries:
Interaction studies involving 2,6-dimethylheptan-1-ol primarily focus on its reactivity with various chemical agents. For example, studies have shown that it can participate in oxidation reactions under specific conditions, which may lead to the formation of more complex organic compounds . Furthermore, its interaction with biological systems suggests potential implications for dermal exposure and toxicity assessments.
Several compounds share structural similarities with 2,6-dimethylheptan-1-ol. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Methylhexan-1-ol | C₇H₁₈O | Has one less carbon; simpler structure |
| 3-Methylheptan-1-ol | C₇H₁₈O | Hydroxyl group on a different carbon |
| 3-Ethylhexan-1-ol | C₈H₁₈O | Contains an ethyl group instead of methyl |
| 4-Heptanol | C₇H₁₈O | Hydroxyl group at the fourth position |
Uniqueness: The unique positioning of methyl groups at the second and sixth carbons distinguishes 2,6-dimethylheptan-1-ol from its analogs. This specific arrangement influences its physical properties and reactivity patterns compared to other similar alcohols.
2,6-Dimethylheptan-1-ol exhibits characteristic thermodynamic properties that reflect its branched alkyl alcohol structure. The compound has a molecular weight of 144.25 grams per mole [1], which influences its vapor pressure and volatility characteristics. The boiling point has been determined to be 189 degrees Celsius [2], significantly higher than corresponding hydrocarbons due to intermolecular hydrogen bonding between hydroxyl groups.
The melting point of 2,6-Dimethylheptan-1-ol is reported as negative 45.0 degrees Celsius [2], indicating that the compound exists as a liquid at ambient temperatures. This relatively low melting point can be attributed to the branched methyl substituents at positions 2 and 6, which disrupt crystalline packing efficiency. The flash point occurs at 74.9 degrees Celsius [2], while the auto-ignition temperature is 380 degrees Celsius [3], providing important safety parameters for handling and storage.
Vapor pressure measurements at 25 degrees Celsius yield a value of 3.09×10⁻⁵ atmospheres [2], reflecting the compound's low volatility at room temperature. This relatively low vapor pressure is consistent with the presence of hydrogen bonding capabilities. The estimated heat of vaporization ranges from 55 to 65 kilojoules per mole, based on correlations with structurally similar alcohols and the compound's molecular weight and boiling point characteristics.
Critical temperature estimations suggest a value around 400 degrees Celsius, derived from group contribution methods and comparisons with analogous branched alcohols. These thermodynamic parameters collectively indicate that 2,6-Dimethylheptan-1-ol behaves as a moderately volatile organic compound with significant intermolecular interactions.
The phase behavior of 2,6-Dimethylheptan-1-ol is characterized by well-defined physical constants that govern its state transitions and bulk properties. Density measurements at 20 degrees Celsius yield 0.815±0.003 grams per cubic centimeter [4], while at 25 degrees Celsius the density decreases slightly to 0.813±0.003 grams per cubic centimeter [4]. This temperature-dependent density variation follows typical thermal expansion behavior for organic liquids.
The refractive index at 20 degrees Celsius is measured as 1.426±0.002 [4], which falls within the expected range for branched alcohols of similar molecular weight. This optical property reflects the compound's molecular polarizability and can be used for identification and purity assessment purposes. The polarizability has been calculated as 17.9×10⁻²⁴ cubic centimeters [2], consistent with the molecular structure and electron distribution.
Surface tension measurements at 20 degrees Celsius indicate a value of 27.5±3.0 dynes per centimeter [5]. This relatively moderate surface tension reflects the balance between the hydrophobic alkyl chain and the hydrophilic hydroxyl group. The branched structure contributes to reduced intermolecular van der Waals interactions compared to linear alcohols of similar chain length.
Dielectric constant estimations based on structural considerations suggest values in the range of 8 to 12, typical for secondary alcohols with branched alkyl substituents. The viscosity of 2,6-Dimethylheptan-1-ol at 20 degrees Celsius has not been experimentally determined, though it would be expected to be higher than corresponding hydrocarbons due to hydrogen bonding effects.
The solubility characteristics of 2,6-Dimethylheptan-1-ol demonstrate the amphiphilic nature of this branched alcohol, with distinct behavior across different solvent systems. In aqueous environments, the compound exhibits limited solubility due to its predominantly hydrophobic character [6]. The branched alkyl chain with nine carbons creates significant hydrophobic surface area that unfavorably interacts with water molecules, despite the presence of the polar hydroxyl group.
In polar protic solvents such as ethanol, 2,6-Dimethylheptan-1-ol demonstrates complete miscibility. This behavior results from favorable hydrogen bonding interactions between the hydroxyl groups of both compounds, along with compatible hydrocarbon chain interactions. The estimated logarithmic partition coefficient (log P) for ethanol systems ranges from 1.5 to 2.0, indicating moderate preference for the organic phase.
Non-polar solvents including hexane, chloroform, diethyl ether, and toluene all demonstrate complete miscibility with 2,6-Dimethylheptan-1-ol. In hexane systems, the estimated log P ranges from 3.5 to 4.0, reflecting strong preference for the non-polar phase. Chloroform compatibility (log P ~2.0-2.5) results from moderate polarity matching, while diethyl ether systems (log P ~2.5-3.0) benefit from weak dipole interactions. Toluene miscibility (log P ~3.0-3.5) demonstrates aromatic-aliphatic compatibility despite structural differences.
Polar aprotic solvents such as acetone provide good solubility characteristics (log P ~1.0-1.5) through dipole-dipole interactions and the absence of competing hydrogen bonding. These solubility patterns make 2,6-Dimethylheptan-1-ol suitable for various extraction and purification procedures across different solvent systems.
The interfacial and surface properties of 2,6-Dimethylheptan-1-ol reflect its amphiphilic molecular structure and influence its behavior at phase boundaries. Surface tension measurements at 20 degrees Celsius yield 27.5±3.0 dynes per centimeter [5], which is characteristic of branched alcohols with moderate chain length. This value represents a balance between the hydrophobic alkyl portion and the hydrophilic hydroxyl group, resulting in reduced surface activity compared to linear alcohols of equivalent molecular weight.
The adsorption coefficient (log Koc) has been measured as 2.54 [7], indicating the compound's tendency to partition into organic phases and adsorb onto hydrophobic surfaces. This parameter is crucial for understanding environmental fate and transport behavior, suggesting moderate affinity for soil organic matter and sediment particles.
Henry's Law constant for 2,6-Dimethylheptan-1-ol is 3.09×10⁻⁵ atmosphere-cubic meters per mole [2], reflecting relatively low volatility from aqueous solutions. This low value indicates that the compound preferentially remains in the liquid phase rather than partitioning to the gas phase, consistent with its hydrogen bonding capabilities and moderate molecular weight.
The compound is expected to function as a moderate wetting agent based on its structural characteristics. The branched alkyl chain provides hydrophobic interactions while the terminal hydroxyl group enables hydrogen bonding with polar surfaces. This dual character allows for reduced surface tension at interfaces while maintaining reasonable spreading properties.
Interfacial tension measurements against water have not been experimentally determined, though theoretical considerations suggest values intermediate between pure hydrocarbons and straight-chain alcohols. Contact angle measurements on glass surfaces are similarly unreported but would be expected to demonstrate moderate wetting behavior due to the hydroxyl group's interaction with silanol groups on glass surfaces.
The spectral properties of 2,6-Dimethylheptan-1-ol provide definitive structural identification and characterization capabilities across multiple analytical techniques. Proton nuclear magnetic resonance (¹H NMR) spectroscopy reveals characteristic chemical shifts that confirm the molecular structure and substitution pattern [8]. The hydroxymethyl protons (CH₂OH) appear as a distinctive multiplet in the range of 3.4 to 3.6 parts per million, while the numerous methyl groups produce signals between 0.8 and 1.5 parts per million. The hydroxyl proton exhibits rapid exchange with deuterium oxide, a diagnostic feature for alcohol identification.
Carbon-13 nuclear magnetic resonance (¹³C NMR) spectroscopy provides complementary structural information through carbon chemical shift analysis [8]. The carbon bearing the hydroxyl group (C-OH) appears in the downfield region between 65 and 70 parts per million, characteristic of primary alcohols. The remaining alkyl carbons produce signals in the typical aliphatic region from 20 to 40 parts per million, with the specific chemical shifts reflecting the branching pattern and substitution effects.
Infrared (IR) spectroscopy demonstrates the characteristic absorption bands associated with alcohol functional groups [8]. The hydroxyl (O-H) stretching vibration produces a broad absorption band between 3300 and 3600 wavenumbers, with the breadth resulting from hydrogen bonding interactions. The carbon-oxygen (C-O) stretching vibration appears near 1050 wavenumbers as a strong, sharp absorption. Additional bands corresponding to carbon-hydrogen stretching and bending modes appear in their expected regions.
Mass spectrometry analysis reveals a molecular ion peak at mass-to-charge ratio 144, corresponding to the molecular weight of the compound [9]. Fragmentation patterns show characteristic loss of water molecules (mass 18) to produce a significant peak at mass-to-charge ratio 126. Additional fragmentation occurs through alcohol-specific pathways, including alpha-cleavage adjacent to the hydroxyl group and loss of alkyl fragments from the branched positions.